pep2-EVKI
pep2-EVKI
Selective peptide inhibitor of GluR2 subunit (at the C-terminal PDZ site) binding to PICK1, which does not have an effect on binding of GluA2 to GRIP or ABP, and does not increase AMPA current amplitude or affect long term depression (LTD).
Brand Name:
Vulcanchem
CAS No.:
1315378-67-6
VCID:
VC0549443
InChI:
InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula:
C62H95N13O19
Molecular Weight:
1326.51
pep2-EVKI
CAS No.: 1315378-67-6
Cat. No.: VC0549443
Molecular Formula: C62H95N13O19
Molecular Weight: 1326.51
Purity: >98%
* For research use only. Not for human or veterinary use.
Specification
| Description | Selective peptide inhibitor of GluR2 subunit (at the C-terminal PDZ site) binding to PICK1, which does not have an effect on binding of GluA2 to GRIP or ABP, and does not increase AMPA current amplitude or affect long term depression (LTD). |
|---|---|
| CAS No. | 1315378-67-6 |
| Molecular Formula | C62H95N13O19 |
| Molecular Weight | 1326.51 |
| IUPAC Name | (2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1 |
| Standard InChI Key | KGQYILLVACJAQP-XMCCVONBSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
| SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
| Appearance | White lyophilised solid |
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